REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH:12](OCC)(OCC)OCC>>[F:11][C:9]1[CH:8]=[CH:7][C:3]2[C:4](=[O:5])[NH:6][CH:12]=[N:1][C:2]=2[N:10]=1
|
Name
|
|
Quantity
|
0.74 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C=CC(=N1)F
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 h
|
Duration
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8 h
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Type
|
FILTRATION
|
Details
|
is filtered off
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Type
|
WASH
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Details
|
washed well with petroleum ether
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(N=CNC2=O)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |